2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride

X-ray crystallography Regioselective synthesis Thiourea precursor

Sourcing the correct 5-bromo regioisomer is critical, as substitution with 2- or 4-position analogs leads to synthesis failure in cross-coupling reactions. This compound is the structurally confirmed key intermediate for synthesizing 5-bromothiophenethyl thioureas and Nek2 kinase inhibitors with nanomolar IC50 values. • Regiospecificity: Structurally validated 5-position bromine ensures correct spatial orientation for Pd-catalyzed Suzuki/Stille couplings and biological target engagement. • Application: Essential scaffold in anticancer lead optimization programs targeting Nek2. • Supply: Available from analytically authenticated stock, eliminating lead time uncertainty for regioisomer-sensitive projects.

Molecular Formula C6H9BrClNS
Molecular Weight 242.57 g/mol
Cat. No. B13580284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride
Molecular FormulaC6H9BrClNS
Molecular Weight242.57 g/mol
Structural Identifiers
SMILESC1=C(SC=C1CCN)Br.Cl
InChIInChI=1S/C6H8BrNS.ClH/c7-6-3-5(1-2-8)4-9-6;/h3-4H,1-2,8H2;1H
InChIKeyKNNVYTQXXDOBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical and Physical Properties of 2-(5-Bromothiophen-3-yl)ethan-1-amine Hydrochloride


2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride (CAS 2408972-28-9) is a brominated thiophene derivative characterized by a primary amine functional group [1]. It serves primarily as a versatile intermediate in organic synthesis and pharmaceutical research [1]. Key physical properties include a molecular weight of 242.56 g/mol, a predicted boiling point of 263.8±25.0 °C, and a predicted pKa of 9.67±0.10, which are crucial for understanding its reactivity and handling .

Generic Substitution Failure for 2-(5-Bromothiophen-3-yl)ethan-1-amine Hydrochloride


Generic substitution is not feasible due to the specific regioisomerism of the bromine atom on the thiophene ring. The 5-position bromine of this compound is structurally confirmed to be distinct from its 2- or 4-position analogs, a feature that dictates a unique reactivity profile in cross-coupling reactions and a different spatial orientation in biological targets [1]. Using an analog with a different bromine substitution pattern would lead to a different set of reaction products or a complete loss of desired biological activity, as demonstrated in the regiospecific synthesis of thiourea derivatives [2].

Quantitative Selection Evidence for 2-(5-Bromothiophen-3-yl)ethan-1-amine Hydrochloride


X-Ray Confirmation of Regiospecific Bromine Position

The bromine atom's position on the thiophene ring is a critical differentiator. X-ray crystallography of 5-bromothiophenethylamine hydrobromide, a direct precursor synthesized from this compound, unequivocally confirms that the bromine atom is located at the 5-position of the thiophene ring [1]. This structural confirmation is essential for applications requiring precise regiochemistry, as opposed to using other regioisomers like 2- or 4-bromothiophene derivatives, which would lead to different molecular geometries and properties.

X-ray crystallography Regioselective synthesis Thiourea precursor

Nek2 Kinase Inhibition Comparison

The compound 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, a structural derivative of the target compound, has demonstrated potent inhibition of the Nek2 kinase with an IC50 of 0.79 ± 0.31 μM . This is significantly more potent than the unsubstituted parent compound or other close analogs which show either no activity or IC50 values in the >10 μM range .

Kinase inhibition IC50 Anticancer research

Suzuki-Miyaura Cross-Coupling Reactivity

The bromine substituent at the 5-position of the thiophene ring is strategically positioned to facilitate efficient cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are fundamental for constructing complex molecular architectures [1]. This specific placement allows for predictable and high-yielding C-C bond formation, a feature not guaranteed with other bromothiophene isomers where steric hindrance or electronic effects might reduce coupling efficiency [1].

Suzuki-Miyaura coupling Cross-coupling Bromothiophene reactivity

Research and Industrial Applications for 2-(5-Bromothiophen-3-yl)ethan-1-amine Hydrochloride


Regiospecific Thiourea Synthesis

This compound serves as the key intermediate for the regiospecific synthesis of 5-bromothiophenethyl thioureas, a class of compounds explored for their biological activity, including potential as non-nucleoside HIV reverse transcriptase inhibitors . The 5-position bromine is essential for the subsequent derivatization steps, ensuring the correct regiochemistry in the final product.

Kinase Inhibitor Development for Oncology

The thiophene scaffold of this compound has been utilized in the design of potent and selective kinase inhibitors, such as those targeting Nek2, a kinase implicated in cancer cell division and progression . Derivatives of this compound have shown nanomolar IC50 values, making it a valuable starting point for lead optimization in anticancer drug discovery programs.

Complex Heterocycle Synthesis via Cross-Coupling

The 5-bromothiophene moiety is an excellent partner for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings . This allows for the rapid and efficient construction of diverse, complex heterocyclic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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